REACTION_CXSMILES
|
C([CH2:3][C@@H:4]([NH:8][C:9]1[CH:14]=[CH:13][C:12](C(F)(F)F)=CC=1)[CH:5]([CH3:7])C)#N.[OH-:19].[Li+].Cl.[O:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1>>[N:8]1([C:4]2[CH:5]=[CH:7][C:24]([CH2:25][C:26]([OH:22])=[O:19])=[CH:23][CH:3]=2)[CH2:9][CH2:14][CH2:13][CH2:12]1 |f:1.2|
|
Name
|
Methyl 4-(pyrrolidin-1-yl)phenylacetate
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(#N)C[C@H](C(C)C)NC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |